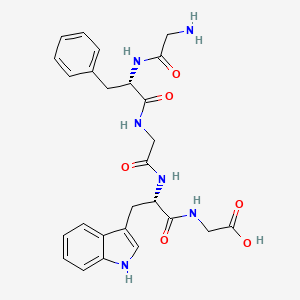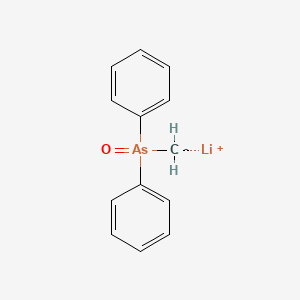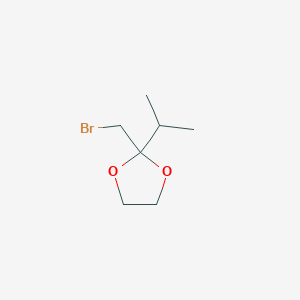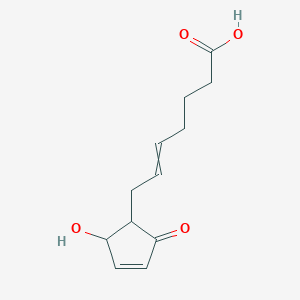![molecular formula C13H11ClO3 B14609979 (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 60210-89-1](/img/structure/B14609979.png)
(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid: is an organic compound characterized by the presence of a chloronaphthalene moiety attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the reaction of 1-chloronaphthalene with a suitable propanoic acid derivative. One common method is the esterification of 1-chloronaphthalene with (S)-2-hydroxypropanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the chloronaphthalene moiety can yield the corresponding naphthyl alcohol.
Substitution: The chlorine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl alcohol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is used as a building block for the synthesis of more complex organic molecules
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features make it a suitable candidate for probing the active sites of enzymes.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its derivatives could serve as lead compounds for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of advanced polymers and other functional materials.
作用机制
The mechanism of action of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloronaphthalene moiety can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the propanoic acid group can form hydrogen bonds with key amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
(2S)-2-[(1-Bromonaphthalen-2-yl)oxy]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-[(1-Fluoronaphthalen-2-yl)oxy]propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
(2S)-2-[(1-Iodonaphthalen-2-yl)oxy]propanoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid lies in its specific combination of the chloronaphthalene moiety and the (S)-2-hydroxypropanoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
60210-89-1 |
|---|---|
分子式 |
C13H11ClO3 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
(2S)-2-(1-chloronaphthalen-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)/t8-/m0/s1 |
InChI 键 |
AIVINHFSMZQJFB-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
规范 SMILES |
CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)

![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)



